Ethyl 5-acetyl-6-chloro-2-methylpyridine-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-6-chloro-2-methylpyridine-3-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with acetyl, chloro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-6-chloro-2-methylpyridine-3-carboxylate typically involves the acetylation of 2-picolyl lithium, which is derived from picoline, a compound obtained from coal tar. The reaction with acetic anhydride results in the formation of the acetylated product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-6-chloro-2-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidant.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine-2,5-dicarboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-acetyl-6-chloro-2-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a ligand in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds.
Industry: Used in the synthesis of other complex organic molecules.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-2-methylpyridine: Similar structure but lacks the ethyl ester and chloro substituents.
6-Chloro-2-methylpyridine: Lacks the acetyl and ethyl ester groups.
Ethyl 2-methylpyridine-3-carboxylate: Lacks the acetyl and chloro groups.
Properties
CAS No. |
919354-76-0 |
---|---|
Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
ethyl 5-acetyl-6-chloro-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H12ClNO3/c1-4-16-11(15)8-5-9(7(3)14)10(12)13-6(8)2/h5H,4H2,1-3H3 |
InChI Key |
ARQJBLCZPBLFHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)Cl)C(=O)C |
Origin of Product |
United States |
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